

# 4-(4-Chlorophenyl)thiazole-2-carboxylic acid chemical properties

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## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)thiazole-2-carboxylic acid

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## An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-(4-Chlorophenyl)thiazole-2-carboxylic acid** is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a thiazole core, a reactive carboxylic acid handle, and a lipophilic chlorophenyl group, provides a versatile platform for the synthesis of novel compounds with diverse pharmacological profiles. This guide offers a comprehensive exploration of its chemical properties, synthesis, spectral characteristics, reactivity, and applications, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.

## Core Chemical Identity and Physicochemical Properties

**4-(4-Chlorophenyl)thiazole-2-carboxylic acid** is a solid, off-white compound at room temperature.<sup>[1][2]</sup> The core structure consists of a central five-membered thiazole ring. This ring is substituted at the C4 position with a 4-chlorophenyl group and at the C2 position with a carboxylic acid functional group. The presence of the chlorine atom on the phenyl ring is a

common feature in many bioactive molecules, often influencing metabolic stability and receptor binding affinity.<sup>[3]</sup>

Property	Value	Reference(s)
IUPAC Name	4-(4-chlorophenyl)thiazole-2-carboxylic acid	[4]
CAS Number	779320-20-6	[1][4][5]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClNO <sub>2</sub> S	[1][6]
Molecular Weight	239.68 g/mol	[1][6]
Appearance	Solid, Off-white solid	[1][2]
Purity	Typically ≥95-97%	[2][4]
SMILES	<chem>O=C(O)C1=NC(C2=CC=C(Cl)C=C2)=CS1</chem>	[1][4]
InChI	1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)	[1]
InChIKey	JOMOAMJPPUFTSI-UHFFFAOYSA-N	[1]

**Stability and Storage:** The compound should be stored in a cool, dry place, with recommended temperatures between 0-8°C to ensure long-term stability.<sup>[2][7]</sup>

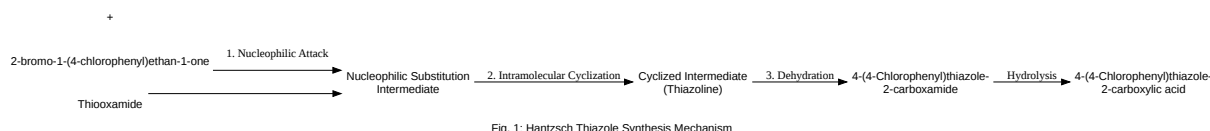
## Synthesis and Mechanistic Insights

The construction of the 4-arylthiazole scaffold is most reliably achieved via the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.<sup>[8][9]</sup> This method remains a cornerstone of heterocyclic chemistry due to its efficiency and broad substrate scope.

**Mechanism:** The Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide. For the target molecule, the key precursors are 2-bromo-1-(4-chlorophenyl)ethan-1-

one and thiooxamide (or a derivative thereof). The reaction proceeds through a well-established pathway:

- **Nucleophilic Attack:** The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic  $\alpha$ -carbon of the haloketone, displacing the bromide ion.
- **Cyclization:** The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon.
- **Dehydration:** The final step is an acid-catalyzed dehydration of the heterocyclic alcohol intermediate to form the aromatic thiazole ring.



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Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

## Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[9]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq.) in absolute ethanol.
- **Reagent Addition:** Add thiooxamide (1.1 eq.) to the solution.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.

- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
- **Workup:** Allow the mixture to cool to room temperature. The resulting product, 4-(4-chlorophenyl)thiazole-2-carboxamide, may precipitate. Collect the solid by filtration.
- **Hydrolysis:** The collected amide is then hydrolyzed to the carboxylic acid by heating in an acidic or basic aqueous solution (e.g., refluxing with 6M HCl).
- **Purification:** After cooling, the carboxylic acid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
- **Characterization:** Confirm the structure of the purified product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry.

## Spectral Analysis and Structural Elucidation

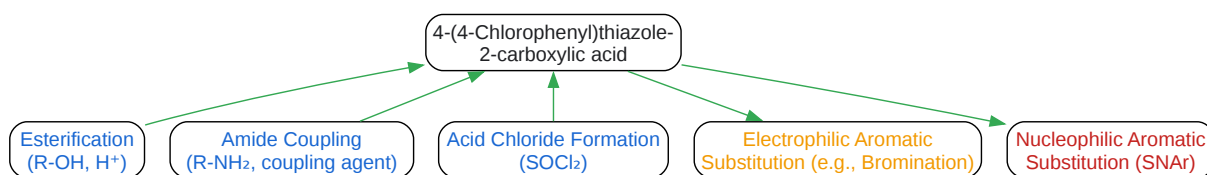
Spectroscopic methods are essential for confirming the identity and purity of **4-(4-chlorophenyl)thiazole-2-carboxylic acid**. The expected spectral data are summarized below, based on analyses of structurally similar compounds.<sup>[10][11][12][13]</sup>

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
$^1\text{H}$ NMR	Thiazole H-5	$\delta$ 7.5-8.5 ppm (singlet)	The sole proton on the electron-deficient thiazole ring.
Phenyl H-2', H-6'	$\delta$ 7.8-8.2 ppm (doublet)	Protons ortho to the thiazole ring.	
Phenyl H-3', H-5'	$\delta$ 7.4-7.6 ppm (doublet)	Protons ortho to the chlorine atom.	
Carboxylic Acid OH	$\delta$ 12.0-13.0 ppm (broad singlet)	Exchangeable acidic proton.	
$^{13}\text{C}$ NMR	Carboxylic C=O	$\delta$ 160-170 ppm	Carbonyl carbon of the carboxylic acid.
Thiazole C2	$\delta$ 165-175 ppm	Carbon atom attached to the carboxylic acid and nitrogen.	
Thiazole C4	$\delta$ 145-155 ppm	Carbon atom attached to the chlorophenyl group.	
Thiazole C5	$\delta$ 115-125 ppm	Carbon atom bearing the H-5 proton.	
Phenyl Carbons	$\delta$ 128-140 ppm	Aromatic carbons, with distinct signals for C1', C2'/6', C3'/5', and C4'.	Characteristic broad absorption of a carboxylic acid O-H bond.
IR Spectroscopy	O-H stretch (acid)	2500-3300 $\text{cm}^{-1}$ (broad)	
C=O stretch (acid)	$\sim$ 1700 $\text{cm}^{-1}$ (strong)	Carbonyl stretching vibration.	

C=N / C=C stretch	1450-1600 cm <sup>-1</sup> (medium)	Aromatic and heteroaromatic ring vibrations.	
C-Cl stretch	1000-1100 cm <sup>-1</sup>	Stretching vibration of the aryl-chloride bond.	
Mass Spectrometry	Molecular Ion (M <sup>+</sup> )	m/z ≈ 239	Corresponding to the molecular weight of C <sub>10</sub> H <sub>6</sub> <sup>35</sup> ClNO <sub>2</sub> S.
Isotope Peak (M+2)	m/z ≈ 241	A peak with ~33% the intensity of M <sup>+</sup> , characteristic of the <sup>37</sup> Cl isotope.	

## Chemical Reactivity and Synthetic Potential

The molecule possesses three key regions of reactivity: the carboxylic acid group, the thiazole ring, and the chlorophenyl moiety. This trifunctional nature makes it a highly valuable synthetic intermediate.



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Caption: Fig. 2: Key Reaction Pathways

- **Carboxylic Acid Moiety:** This is the most versatile functional group for derivatization. Standard organic transformations can be readily applied.

- Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.
- Amide Formation: Coupling with amines using standard reagents (e.g., HATU, EDC) produces a diverse range of amides, a common linkage in bioactive molecules.[14]
- Acid Chloride Formation: Treatment with thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride converts the carboxylic acid to the highly reactive acid chloride, which is a precursor for Friedel-Crafts acylations and other reactions.[15]
- Thiazole Ring: The thiazole ring is an electron-deficient aromatic system. The electron-withdrawing effects of the carboxylic acid and chlorophenyl groups further deactivate the ring towards electrophilic substitution. However, reactions like bromination at the C5 position may be possible under forcing conditions.
- 4-Chlorophenyl Group: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) reactions, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. More commonly, this group is retained to provide lipophilicity and specific steric and electronic interactions with biological targets.

## Applications in Drug Discovery and Materials Science

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][16] Derivatives of 4-(4-chlorophenyl)thiazole have demonstrated a wide spectrum of therapeutic potential.

- Antimicrobial and Antifungal Agents: The thiazole core is present in many compounds with potent activity against bacterial and fungal pathogens.[2][9]
- Anticancer Agents: Numerous studies have explored 4-arylthiazole derivatives as inhibitors of various kinases and other targets relevant to oncology.[9][14][16] The 4-chlorophenyl substituent, in particular, is frequently found in potent enzyme inhibitors.[17]
- Antiparasitic Agents: Novel derivatives based on the 4-(4-chlorophenyl)thiazole scaffold have been synthesized and evaluated as potential treatments for neglected tropical diseases like

leishmaniasis and Chagas disease.[10]

- Agrochemicals: The compound serves as an intermediate in the formulation of effective herbicides and fungicides, contributing to crop protection.[2][7]
- Materials Science: The rigid, aromatic nature of the molecule makes it a candidate for incorporation into novel polymers and coatings.[2]

## Safety, Handling, and Storage

As a laboratory chemical, **4-(4-Chlorophenyl)thiazole-2-carboxylic acid** must be handled with appropriate safety precautions.

- GHS Classification: The compound is classified as Acute Toxicity, Oral, Category 4.[1][6]
- Hazard Statements: H302: Harmful if swallowed.[1][6]
- Pictogram: GHS07 (Exclamation Mark).[1]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool (0-8°C), dry environment away from incompatible materials.[2]

## Conclusion

**4-(4-Chlorophenyl)thiazole-2-carboxylic acid** is a synthetically accessible and highly versatile building block. Its well-defined chemical properties, predictable reactivity, and the established biological significance of its core structure make it an invaluable tool for chemists and pharmacologists. A thorough understanding of its synthesis, spectral features, and reactivity, as outlined in this guide, empowers researchers to leverage this compound for the design and development of next-generation pharmaceuticals, agrochemicals, and advanced materials.



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